6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17904340
Molecular Formula: C16H19N5O3S2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N5O3S2 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H19N5O3S2/c1-24-13-5-3-12(4-6-13)15-19-21-14(17-18-16(21)25-15)11-7-9-20(10-8-11)26(2,22)23/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | SDAPOYHLVZWQAJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Introduction
The compound 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl] triazolo[3,4-b] thiadiazole is a complex heterocyclic molecule that combines both triazole and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, which are attributed to its structural features, including a methoxyphenyl group and a piperidine ring substituted with a methylsulfonyl group.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. These rings are often synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by further functionalization to introduce the piperidine and methylsulfonyl groups. Industrial production may utilize continuous flow reactors to ensure precise control over reaction conditions and improve yield and purity.
Biological Activities and Potential Applications
Compounds containing triazole and thiadiazole scaffolds have been extensively studied for their diverse biological properties, including antimicrobial, anticonvulsant, and anticancer activities . The unique combination of functional groups in 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl] triazolo[3,4-b] thiadiazole suggests potential for various pharmacological applications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-1,2,4-thiadiazole | Thiadiazole ring with methoxy substitution | Antimicrobial |
| 1-(Methylsulfonyl)-4-piperidinyl-1H-triazole | Triazole with piperidine substitution | Anticonvulsant |
| 3-Amino-5-(substituted)thiadiazoles | Thiadiazole ring with amino groups | Antitumor |
Research Findings and Future Directions
Research on compounds with similar structures indicates that subtle modifications in the structure can significantly impact the pharmacological profile. Therefore, 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl] triazolo[3,4-b] thiadiazole is a promising candidate for further investigation in drug development. Interaction studies are crucial for understanding how this compound behaves in biological systems, which could provide insights into its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume